

Application of Terevalefim in Acute Lung Injury Research

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Compound of Interest

Compound Name: Terevalefim

Cat. No.: B10759912

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Introduction

Terevalefim, also known as ANG-3777, is a small molecule engineered to mimic the biological activity of Hepatocyte Growth Factor (HGF). It functions as an agonist for the c-Met receptor, a key player in cellular repair, regeneration, and anti-inflammatory processes. While primarily investigated for its potential in treating acute kidney injury and delayed graft function, its mechanism of action presents a compelling rationale for its application in acute lung injury (ALI) and its more severe form, acute respiratory distress syndrome (ARDS). This document provides an overview of the theoretical framework for using **Terevalefim** in ALI research, outlines general experimental protocols for relevant preclinical models, and describes the pertinent signaling pathways.

Note: Specific preclinical data on the efficacy and detailed protocols for **Terevalefim** in various ALI models have been mentioned in press releases from its developer, Angion Biomedica (now Elicio Therapeutics), but are not extensively available in the public domain. The experimental protocols provided herein are, therefore, generalized from established ALI research methodologies.

Mechanism of Action

Terevalefim acts as a selective agonist of the c-Met receptor. The binding of **Terevalefim** to c-Met induces receptor dimerization and autophosphorylation of tyrosine residues in its kinase

domain. This activation initiates a cascade of downstream signaling pathways that are crucial for tissue repair and protection from injury.

The HGF/c-Met Signaling Pathway in Lung Injury and Repair

The HGF/c-Met signaling axis is integral to maintaining lung homeostasis and orchestrating repair following injury. HGF is a pleiotropic cytokine produced by mesenchymal cells, and its receptor, c-Met, is expressed on various cell types, including epithelial and endothelial cells. In the context of ALI, activation of the c-Met pathway by a mimetic like **Terevalefim** is hypothesized to:

- **Promote Epithelial and Endothelial Cell Survival and Proliferation:** The pathway stimulates the proliferation and migration of alveolar epithelial cells, aiding in the restoration of the damaged alveolar barrier.
- **Attenuate Inflammation:** HGF/c-Met signaling can modulate the inflammatory response by reducing the production of pro-inflammatory cytokines.
- **Protect Against Apoptosis:** Activation of downstream effectors like Akt provides pro-survival signals to lung cells.
- **Reduce Oxidative Stress:** The pathway may enhance cellular antioxidant defenses.
- **Counteract Fibrosis:** By promoting epithelial repair and reducing inflammation, HGF/c-Met signaling can mitigate the fibrotic remodeling that often follows severe lung injury.

Preclinical Research on Terevalefim in ALI

Angion Biomedica has reported that **Terevalefim** has demonstrated "compelling activity" in a range of preclinical in vivo models of acute lung injury.^{[1][2]} While specific quantitative outcomes from these studies are not publicly available, the models investigated include:

- Radiation-induced lung injury^{[1][2]}
- Chlorine (Cl₂)-induced acute lung injury^[1]

- Bleomycin-induced pulmonary edema
- TGF β 1-induced mortality and lung fibrosis
- Lipopolysaccharide (LPS)-induced shock
- Lung ischemia-reperfusion injury

Clinical Trials

A Phase 2, randomized, placebo-controlled trial (NCT04459676) was initiated to evaluate the efficacy and safety of **Terevalefim** in patients with acute lung injury associated with COVID-19 pneumonia. However, the trial was terminated as it did not demonstrate a clinical benefit in this patient population.

Data Presentation

Due to the limited availability of public data, a comprehensive quantitative data table for **Terevalefim** in ALI cannot be constructed at this time. Research on related HGF/c-Met pathway activators in ALI models suggests that key parameters to measure would include:

Parameter Category	Specific Endpoints
Lung Injury Score	Histopathological scoring of edema, inflammation, and alveolar damage.
Pulmonary Edema	Lung wet-to-dry weight ratio, bronchoalveolar lavage (BAL) fluid protein concentration.
Inflammation	Cytokine levels (e.g., TNF- α , IL-6, IL-1 β) in BAL fluid and serum, neutrophil counts in BAL fluid.
Gas Exchange	Arterial blood gas analysis (PaO ₂ /FiO ₂ ratio).
Cell Death	TUNEL staining for apoptosis in lung tissue.
Fibrosis Markers	Collagen deposition (e.g., hydroxyproline assay, Masson's trichrome staining), expression of fibrotic markers (e.g., α -SMA).

Experimental Protocols

The following are generalized protocols for common preclinical models of ALI, in which a therapeutic agent like **Terevalefim** could be evaluated. The specific details of the protocols used for **Terevalefim** by its developers have not been publicly disclosed.

Lipopolysaccharide (LPS)-Induced Acute Lung Injury Model

This model mimics the inflammatory aspects of gram-negative bacterial pneumonia-induced ALI.

Materials:

- Lipopolysaccharide (LPS) from E. coli
- Sterile, pyrogen-free saline
- **Terevalefim**
- Vehicle control
- Anesthetic agent (e.g., isoflurane, ketamine/xylazine)
- Animal model (e.g., C57BL/6 mice)

Procedure:

- Anesthetize the animals.
- Induce ALI by intratracheal or intranasal administration of LPS (typically 1-5 mg/kg).
- Administer **Terevalefim** (dose and route to be determined by pharmacokinetic and pharmacodynamic studies) or vehicle control at a specified time point (e.g., pre-injury, or post-injury at various time intervals).
- Monitor animals for signs of distress.

- At a predetermined endpoint (e.g., 24, 48, or 72 hours post-LPS), euthanize the animals and collect samples for analysis (blood, BAL fluid, lung tissue).

Key Assessments:

- Lung wet-to-dry weight ratio
- Cell counts and differentials in BAL fluid
- Protein concentration in BAL fluid
- Cytokine levels in BAL fluid and serum
- Histopathological analysis of lung tissue

Bleomycin-Induced Lung Injury Model

This model is widely used to study both acute inflammation and the subsequent development of pulmonary fibrosis.

Materials:

- Bleomycin sulfate
- Sterile saline
- **Terevalefim**
- Vehicle control
- Anesthetic agent
- Animal model (e.g., C57BL/6 mice)

Procedure:

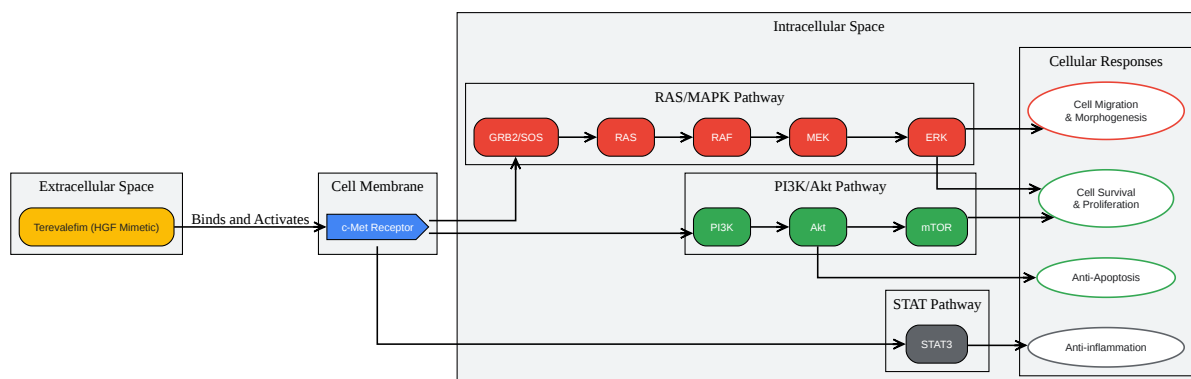
- Anesthetize the animals.
- Administer a single intratracheal dose of bleomycin (typically 1-3 U/kg).

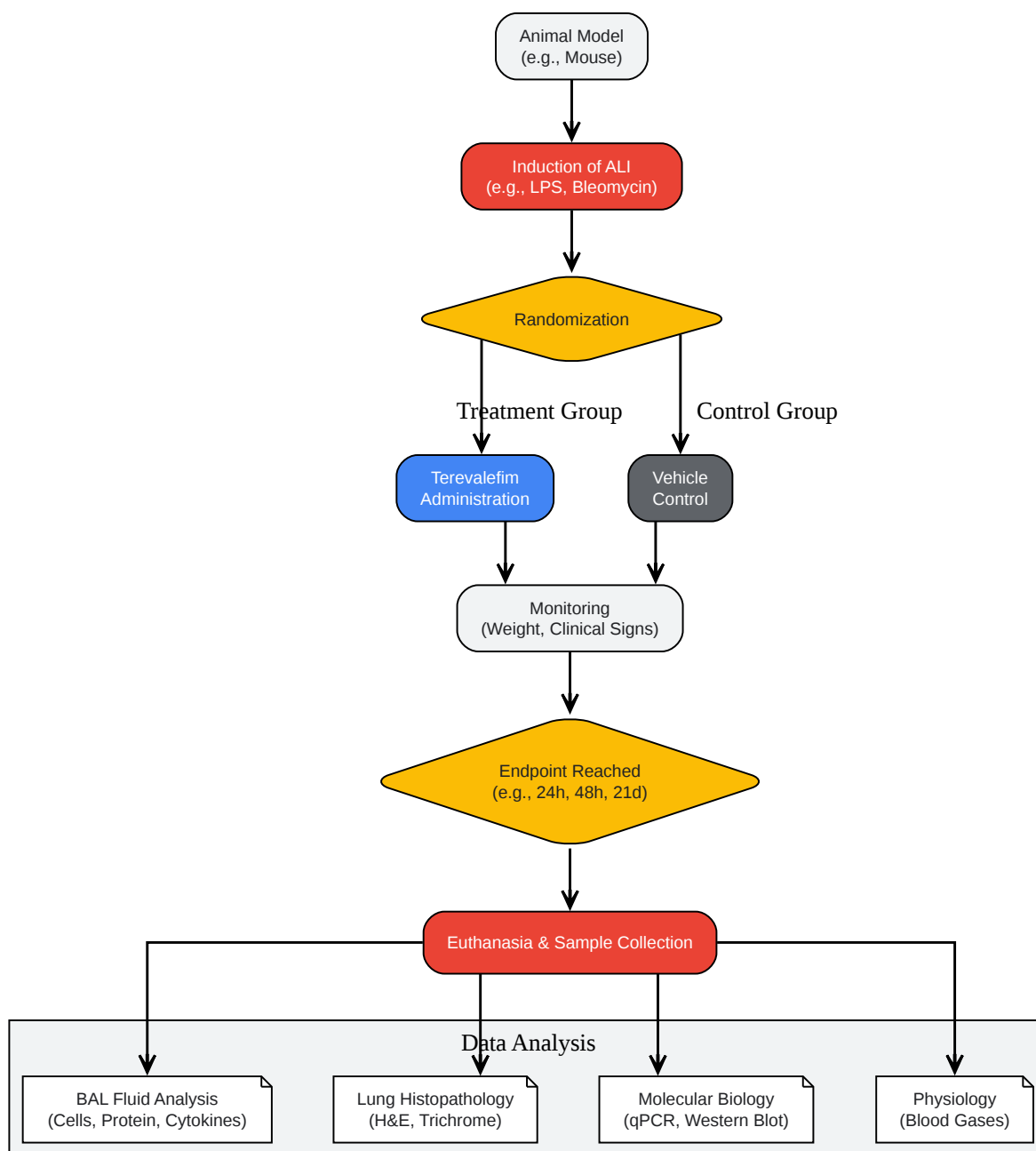
- Administer **Terevalefim** or vehicle control according to the desired treatment regimen (e.g., daily or every other day, starting on day 0 or at a later time point).
- Monitor animal weight and clinical signs.
- Euthanize animals at various time points to assess acute (e.g., day 3-7) and fibrotic (e.g., day 14-21) phases.
- Collect BAL fluid and lung tissue for analysis.

Key Assessments:

- Acute Phase: Similar to the LPS model.
- Fibrotic Phase: Hydroxyproline content of the lung, Masson's trichrome staining for collagen, expression of fibrotic genes (e.g., Col1a1, Acta2).

Signaling Pathway and Experimental Workflow Diagrams





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